4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C11H7ClN2S2 and a molecular weight of 266.77 g/mol . This compound is part of the thienopyrimidine family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiophene derivatives with chlorinated pyrimidines under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, often using palladium catalysts.
Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its electronic properties, making it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool in studying various biological pathways and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
2,4-Dichloro-Thieno[3,2-d]Pyrimidine: Another related compound with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable for specific research and industrial applications .
Biological Activity
4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a thieno[2,3-d]pyrimidine core with a chlorine atom and a methylthiophene substituent. The molecular formula is C7H5ClN2S, and its CAS number is 43088-67-1. The compound exhibits unique properties that contribute to its biological activity.
Cytotoxicity and Antiproliferative Activity
Numerous studies have investigated the cytotoxic effects of thieno[2,3-d]pyrimidines, including this compound. The following table summarizes key findings regarding the IC50 values against various cancer cell lines:
Cell Line | IC50 (μg/mL) | IC50 (μM) |
---|---|---|
MCF-7 (breast cancer) | 9.1 | 0.028 |
MDA-MB-231 (breast cancer) | 28.0 | 0.084 |
HT1080 (fibrosarcoma) | 3.0 | 0.009 |
BALB 3T3 (normal fibroblast) | >1000 | >3.1 |
These results indicate that certain derivatives of thieno[2,3-d]pyrimidines exhibit significant cytotoxicity against cancer cell lines while demonstrating lower toxicity to normal cells, thus highlighting their potential as anticancer agents .
The mechanisms underlying the biological activity of thieno[2,3-d]pyrimidines are multifaceted:
- Inhibition of Enzymatic Activity : Some thieno[2,3-d]pyrimidine derivatives act as inhibitors of key enzymes involved in cancer progression, such as thymidylate synthase and various protein kinases .
- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells through various signaling mechanisms, leading to programmed cell death .
- Anti-inflammatory Effects : Beyond their cytotoxic properties, thieno[2,3-d]pyrimidines have shown anti-inflammatory effects that could contribute to their therapeutic potential in treating inflammatory diseases .
Case Studies
A notable study examined the effects of a series of thieno[2,3-d]pyrimidine derivatives on human cancer cell lines. The results demonstrated that specific modifications in the chemical structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Another investigation focused on the derivative's ability to inhibit macrophage migration inhibitory factor (MIF), which plays a role in tumor progression and metastasis. The compound exhibited an IC50 value of 0.8 μM against MIF inhibition, suggesting its potential as an anti-cancer therapeutic agent .
Properties
Molecular Formula |
C11H7ClN2S2 |
---|---|
Molecular Weight |
266.8 g/mol |
IUPAC Name |
4-chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H7ClN2S2/c1-6-2-3-8(16-6)7-4-15-11-9(7)10(12)13-5-14-11/h2-5H,1H3 |
InChI Key |
ITIUIBIWJBIINO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CSC3=C2C(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.